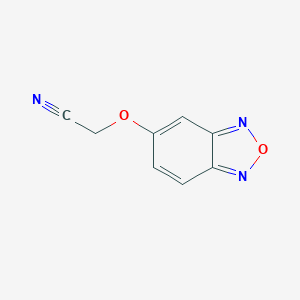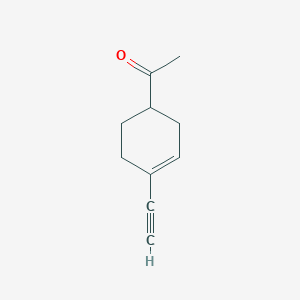
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone, also known as EC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EC is a yellowish powder that is soluble in organic solvents and has a molecular weight of 164.21 g/mol. In
Scientific Research Applications
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a building block for the synthesis of conjugated polymers with potential applications in electronic devices. In organic synthesis, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential anticancer and antifungal properties.
Mechanism Of Action
The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is not fully understood. However, it is believed that 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately cell death. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have low toxicity in vitro and in vivo. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have anticancer and antifungal properties. In cancer cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone induces apoptosis by activating caspase-3 and caspase-9. In fungal cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone disrupts cell membrane integrity by inhibiting the biosynthesis of ergosterol. 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a purity of over 95%. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has low toxicity in vitro and in vivo, making it a safe compound to work with. However, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has a short half-life in vivo, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone. One potential direction is the synthesis of new derivatives of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone with improved properties such as water solubility and longer half-life. Another potential direction is the study of the mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone in more detail. This could lead to the development of new therapeutic agents for the treatment of cancer and fungal infections. Finally, the study of the anti-inflammatory properties of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone could lead to the development of new anti-inflammatory drugs.
Synthesis Methods
The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves the reaction of 4-bromo-2-methyl-3-butyn-2-ol with cyclohex-3-en-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone as a yellowish powder with a purity of over 95%. The synthesis method of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is relatively easy and can be performed in a laboratory setting.
properties
IUPAC Name |
1-(4-ethynylcyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYANGKHSYOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

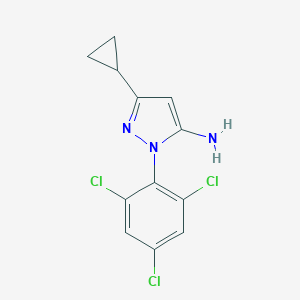
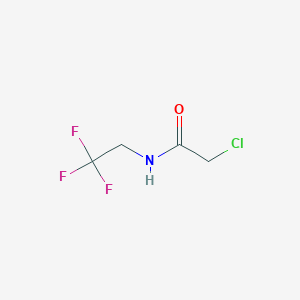
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
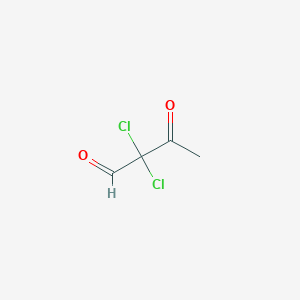
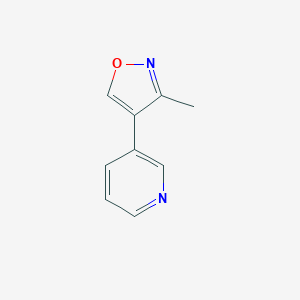
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)
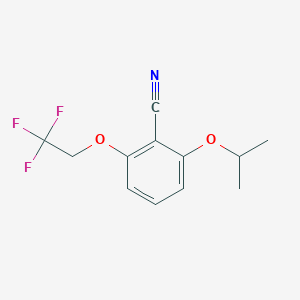
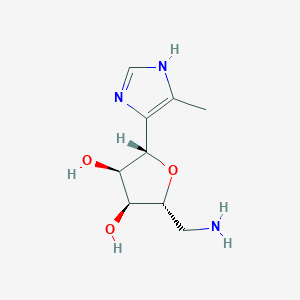
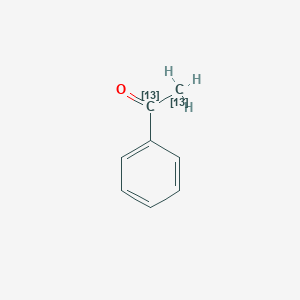
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
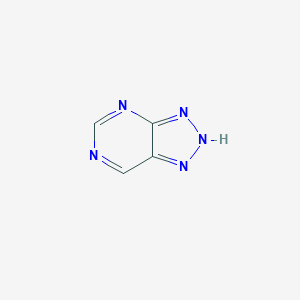
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
